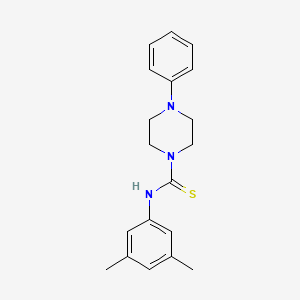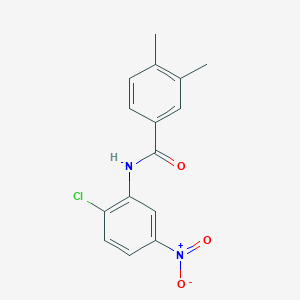
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CNQX is a synthetic compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s by researchers at the University of Bristol. Since then, it has been widely used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
作用机制
CNQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby reducing the excitatory synaptic transmission. This results in a decrease in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and a reduction in the excitability of the neurons.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of EPSPs, decrease the excitability of neurons, and block the induction of long-term potentiation (LTP) in the hippocampus. CNQX has also been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals.
实验室实验的优点和局限性
CNQX has several advantages as a research tool. It is a highly selective antagonist of AMPA and kainate receptors, with little or no effect on NMDA receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, CNQX has some limitations. It is not a perfect antagonist and can exhibit some partial agonist activity at high concentrations. It can also have off-target effects and interact with other ion channels and receptors.
未来方向
CNQX has been a valuable research tool in neuroscience for several decades. However, there are still many unanswered questions about the role of glutamate receptors in synaptic transmission and plasticity, as well as their involvement in various neurological disorders. Some of the future directions for research include:
1. Investigating the role of AMPA and kainate receptors in different brain regions and cell types.
2. Studying the effects of CNQX on different forms of synaptic plasticity, including long-term depression (LTD) and metaplasticity.
3. Exploring the potential therapeutic applications of CNQX in the treatment of neurodegenerative diseases and other neurological disorders.
4. Developing new and more selective glutamate receptor antagonists that can be used to study the specific functions of different receptor subtypes.
5. Using CNQX in combination with other drugs or treatments to investigate their synergistic effects on synaptic transmission and plasticity.
In conclusion, N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide (CNQX) is a potent antagonist of ionotropic glutamate receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has several advantages as a research tool, including its selectivity and stability, but also has some limitations. Future research directions include investigating the role of different receptor subtypes, exploring potential therapeutic applications, and developing new and more selective antagonists.
合成方法
CNQX can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitroaniline with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
CNQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic transmission and plasticity, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has also been used to study the effects of glutamate receptor antagonists on learning and memory, anxiety, and depression.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-11(7-10(9)2)15(19)17-14-8-12(18(20)21)5-6-13(14)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADFNUVAQBAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
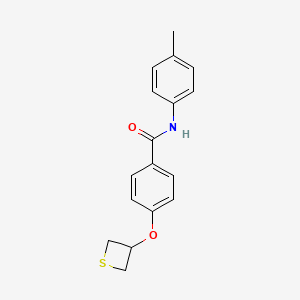
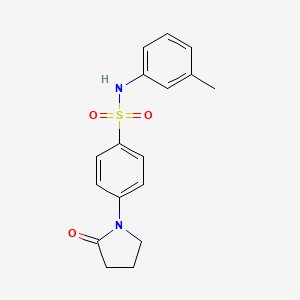
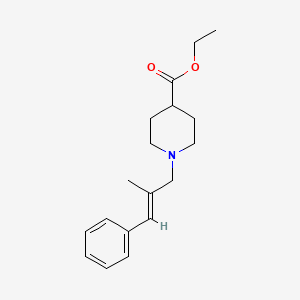
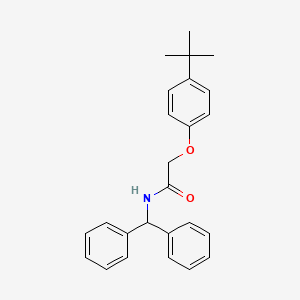
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

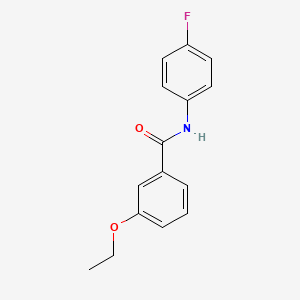
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
